Cas no 6455-49-8 (1-chloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene)

1-chloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene structure
6455-49-8 structure
Product Name:1-chloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene
CAS No:6455-49-8
MF:C19H23ClO4
MW:350.836525201797
CID:1679980
PubChem ID:2284223
Update Time:2025-04-21

1-chloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-chloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene
    • 1-chloro-2-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene
    • DTXSID30367754
    • 6455-49-8
    • Inchi: 1S/C19H23ClO4/c1-3-22-16-5-7-17(8-6-16)23-12-10-21-11-13-24-19-14-15(2)4-9-18(19)20/h4-9,14H,3,10-13H2,1-2H3
    • InChI Key: GBLFUIQAPPFWIL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C)=CC=1OCCOCCOC1C=CC(=CC=1)OCC

Computed Properties

  • Exact Mass: 350.12859
  • Monoisotopic Mass: 350.1284869g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 10
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 36.9Ų

Experimental Properties

  • PSA: 36.92
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